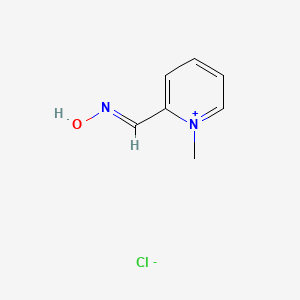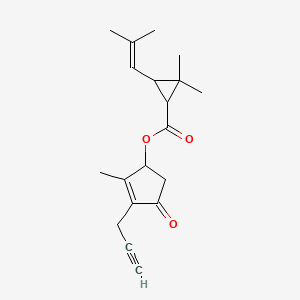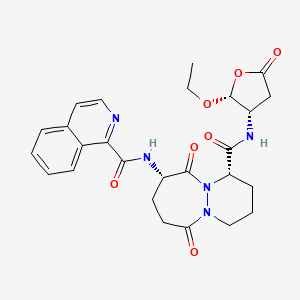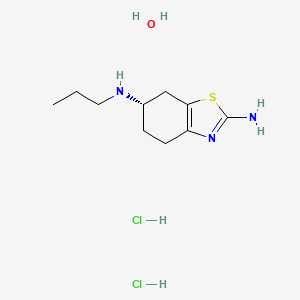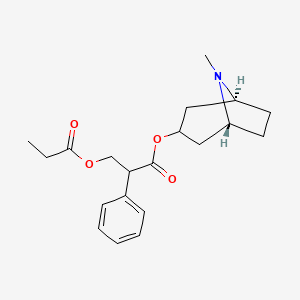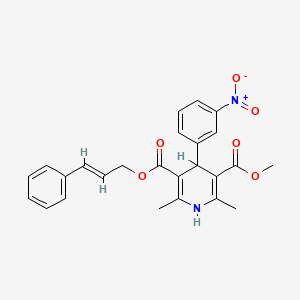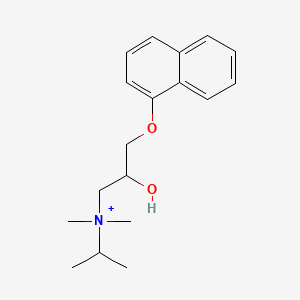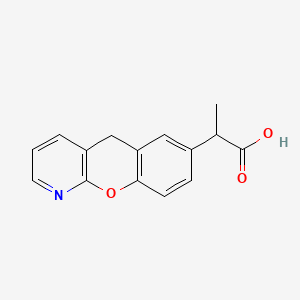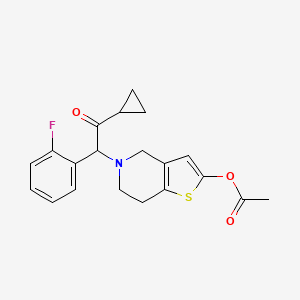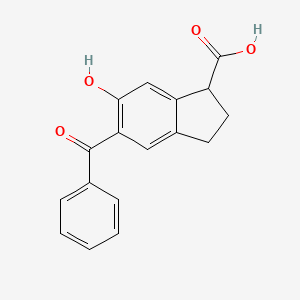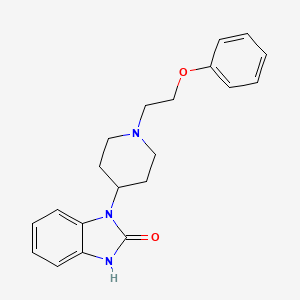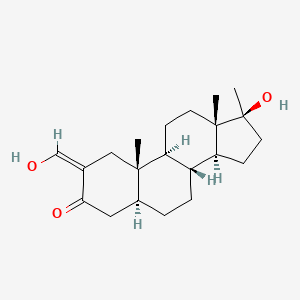
奥昔美特龙
描述
甲氧孕酮,又称 2-羟甲基-17α-甲基-5α-雄甾烷-17β-醇-3-酮,是一种合成类固醇。它于 1959 年首次被用于治疗贫血和骨质疏松症。 它也用于促进营养不良或发育不良患者的肌肉生长 .
作用机制
甲氧孕酮通过与各种组织中的雄激素受体结合发挥作用。这种结合会激活雄激素受体,从而导致蛋白质合成增加和肌肉生长。它还会刺激红细胞生成素的产生,从而增加红细胞的产生。 该化合物的合成代谢作用主要通过雄激素受体途径的激活来介导 .
科学研究应用
甲氧孕酮在科学研究中有广泛的应用:
化学: 用作分析化学中识别和定量合成类固醇的参考标准。
生物学: 研究其对肌肉生长和发育的影响。
医学: 用于治疗贫血、骨质疏松症和肌肉萎缩综合征,例如 HIV/AIDS 引起的肌肉萎缩综合征。
生化分析
Biochemical Properties
Oxymetholone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is a synthetic derivative of testosterone and exhibits strong anabolic effects and weak androgenic effects . Oxymetholone interacts with the androgen receptor, which is a type of nuclear receptor that is activated by binding to androgens like testosterone and dihydrotestosterone. This interaction leads to the activation of specific genes that promote muscle growth and red blood cell production .
Cellular Effects
Oxymetholone influences various types of cells and cellular processes. It stimulates bone marrow cells, leading to an increase in red blood cell production, which is beneficial in treating anemia . Additionally, Oxymetholone promotes muscle growth by enhancing protein synthesis in muscle cells. It also affects cell signaling pathways, gene expression, and cellular metabolism by binding to the androgen receptor and modulating the transcription of target genes .
Molecular Mechanism
The molecular mechanism of Oxymetholone involves its binding to the androgen receptor, which undergoes a structural change that allows it to move into the cell nucleus and bind directly to specific nucleotide sequences of the chromosomal DNA . These areas of binding are called hormone response elements, which influence the transcriptional activity of certain genes, producing the androgen effects . Oxymetholone also has very low affinity for human serum sex hormone-binding globulin, which allows it to remain active in the bloodstream for a longer duration .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Oxymetholone change over time. It is known to be highly effective in promoting extensive gains in body mass by improving protein synthesis . The uncontrolled misuse of Oxymetholone can lead to a variety of detrimental effects, including cardiovascular events . Long-term use of Oxymetholone has been associated with liver damage and other adverse effects .
Dosage Effects in Animal Models
The effects of Oxymetholone vary with different dosages in animal models. At therapeutic doses, Oxymetholone is effective in treating anemia and promoting muscle growth . At high doses, it can cause toxic effects, including liver damage and cardiovascular issues . The threshold effects observed in these studies indicate that careful dosage management is crucial to avoid adverse effects .
Metabolic Pathways
Oxymetholone is metabolized in the liver through various pathways, including oxidation, reduction, hydroxylation, and conjugation . The drug’s metabolism can be influenced by other substances, which may either increase or decrease its effectiveness . The metabolic pathways of Oxymetholone involve interactions with enzymes such as cytochrome P450, which play a crucial role in its biotransformation .
Transport and Distribution
Oxymetholone is well-absorbed when taken orally and is transported into the cytoplasm of target tissue cells, where it can bind to the androgen receptor . It is distributed within cells and tissues, with a significant portion being metabolized in the liver . The drug’s distribution is influenced by its low affinity for serum sex hormone-binding globulin, allowing it to remain active in the bloodstream .
Subcellular Localization
Oxymetholone’s subcellular localization involves its transport into the cell nucleus after binding to the androgen receptor . This localization is crucial for its activity, as it allows the drug to interact with specific nucleotide sequences of the chromosomal DNA and modulate gene expression . The targeting signals and post-translational modifications that direct Oxymetholone to specific compartments or organelles are essential for its function .
准备方法
合成路线和反应条件
甲氧孕酮由二氢睾酮合成 反应条件通常涉及使用强酸或强碱以及高温以促进必要的化学转化 .
工业生产方法
甲氧孕酮的工业生产涉及使用与实验室合成类似方法的大规模化学合成。 该过程针对产量和纯度进行了优化,通常涉及多个纯化步骤,例如重结晶和色谱法,以确保最终产品符合药物标准 .
化学反应分析
反应类型
甲氧孕酮会发生几种类型的化学反应,包括:
氧化: 甲氧孕酮可以氧化形成各种代谢产物。
还原: 该化合物可以还原形成二羟基衍生物。
取代: 可以在类固醇骨架的不同位置引入各种取代基.
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 通常使用锂铝氢化物等还原剂。
主要形成的产物
相似化合物的比较
类似化合物
甲睾酮: 另一种具有类似肌肉构建特性的合成代谢类固醇。
诺龙: 以其促进肌肉生长且雄激素副作用更少而闻名。
司坦唑醇: 用于其合成代谢特性,但具有不同的副作用特征
独特性
甲氧孕酮以其强大的合成代谢作用和相对较弱的雄激素作用而独树一帜。 它在促进肌肉生长和增加红细胞生成方面特别有效,使其成为治疗贫血和肌肉萎缩等疾病的宝贵治疗剂 .
属性
CAS 编号 |
434-07-1 |
|---|---|
分子式 |
C21H32O3 |
分子量 |
332.5 g/mol |
IUPAC 名称 |
(2E,5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-2-(hydroxymethylidene)-10,13,17-trimethyl-1,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H32O3/c1-19-11-13(12-22)18(23)10-14(19)4-5-15-16(19)6-8-20(2)17(15)7-9-21(20,3)24/h12,14-17,22,24H,4-11H2,1-3H3/b13-12+/t14-,15+,16-,17-,19-,20-,21-/m0/s1 |
InChI 键 |
ICMWWNHDUZJFDW-CCTJMHFWSA-N |
手性 SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CC[C@@H]4[C@@]3(C/C(=C\O)/C(=O)C4)C |
SMILES |
CC12CCC3C(C1CCC2(C)O)CCC4C3(CC(=CO)C(=O)C4)C |
规范 SMILES |
CC12CCC3C(C1CCC2(C)O)CCC4C3(CC(=CO)C(=O)C4)C |
外观 |
Solid powder |
颜色/形态 |
Crystals from ethyl acetate WHITE TO CREAMY WHITE CRYSTALS OR CRYSTALLINE POWDER |
熔点 |
352 to 356 °F (NTP, 1992) 185-190 °C |
| 434-07-1 | |
物理描述 |
Oxymetholone is an odorless white to creamy white crystalline powder. (NTP, 1992) |
Pictograms |
Health Hazard |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
less than 1 mg/mL at 73 °F (NTP, 1992) Practically insol in water; sol in ethanol, dioxane, ether; very sol in chloroform |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Adroidin; Adroyd; Anadrol; Anadrol-50; Anadroyd; Anapolon; Anasteron; Anasterone; Becorel; Dynasten; Methabol; Nastenon; Pavisoid; Plenastril; Protanabol; Roboral; Synasteron; Zenalosyn; Oxymetholone |
蒸汽压力 |
5.1X10-11 mm Hg at 25 °C (est) |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1R,9R,10S,12R,13S,14R,16S)-13-ethyl-8-methyl-15-propyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate](/img/structure/B1678032.png)
